molecular formula C10H16N2O B1284668 3-[2-(Dimethylamino)ethoxy]aniline CAS No. 181513-08-6

3-[2-(Dimethylamino)ethoxy]aniline

Cat. No.: B1284668
CAS No.: 181513-08-6
M. Wt: 180.25 g/mol
InChI Key: BMBSJDSXSMKTNV-UHFFFAOYSA-N
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Description

3-[2-(Dimethylamino)ethoxy]aniline is a chemical compound with the molecular formula C10H16N2O and a molecular weight of 180.25 g/mol. It is known for its potential applications in various fields of research and industry. This compound is characterized by the presence of a dimethylamino group attached to an ethoxy group, which is further connected to an aniline moiety.

Scientific Research Applications

3-[2-(Dimethylamino)ethoxy]aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with hazard statements H302, H312, H314, H332, and H335 . Precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

It’s known that similar compounds are often used in the synthesis of antidepressant molecules .

Mode of Action

It’s worth noting that similar compounds are often involved in suzuki–miyaura (sm) coupling reactions . In these reactions, the compound may participate in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that similar compounds are often used in the synthesis of antidepressant molecules . These molecules typically affect the monoaminergic system, which includes the serotonergic, noradrenergic, and dopaminergic pathways .

Pharmacokinetics

It’s known that the compound has a molecular weight of 18025 , which may influence its bioavailability and distribution.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(Dimethylamino)ethoxy]aniline typically involves the reaction of 3-nitroaniline with 2-(dimethylamino)ethanol under specific conditions.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction environments ensures efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-[2-(Dimethylamino)ethoxy]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups to the aniline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted anilines, quinones, and other derivatives depending on the specific reaction conditions .

Comparison with Similar Compounds

    3-[2-(Dimethylamino)ethoxy]aniline hydrochloride: Similar structure but with a hydrochloride salt form.

    2-[2-(Dimethylamino)ethoxy]aniline: A positional isomer with different properties.

    3-[2-(Dimethylamino)ethoxy]phenol: A phenolic derivative with distinct reactivity.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

3-[2-(dimethylamino)ethoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-12(2)6-7-13-10-5-3-4-9(11)8-10/h3-5,8H,6-7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBSJDSXSMKTNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588354
Record name 3-[2-(Dimethylamino)ethoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181513-08-6
Record name 3-[2-(Dimethylamino)ethoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of dimethyl-[2-(3-nitro-phenoxy)-ethyl]-amine (500 mg, 2.38 mmol) in methanol (20 ml) was hydrogenated over 10% Pd—C at 30 psi until no further gas uptake was observed. The reaction mixture was then filtered over celite and concentrated to yield 3-(2-dimethylamino-ethoxy)-phenylamine (365 mg, 85%) as viscous oil.
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Synthesis routes and methods II

Procedure details

Following the procedure described in part E of Example 1 (R), (S)-α-[[2-[((1,1-dimethylethyl)dimethylsilyl)oxy]-2-[4-hydroxy-3-[(methylsulfonyl)amino]phenyl]ethyl]amino]-4-methoxybenzeneacetic acid was condensed with 3-[2-(dimethylamino)ethoxy]aniline to generate the title compound. The 3-[2-(dimethylamino)ethoxy]aniline was prepared by treating commercial 3-aminophenol with diethyl azo dicarboxylate, φ3P, and 2-(dimethylamino)ethanol in THF.
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Synthesis routes and methods III

Procedure details

To a solution of 1-(2-dimethylaminoethoxy)-3-nitrobenzene (4.64 g, 22 mmol) in ethanol (200 ml) was added 10% palladium catalyst on charcoal (1 g). The reaction mixture was hydrogenated at atmospheric pressure for 2 hours, then filtered through kieselguhr and evaporated under reduced pressure to give the product as a yellow oil (4.0 g, 100%).
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4.64 g
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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